molecular formula C10H16N2O5 B001219 Carbidopa CAS No. 28860-95-9

Carbidopa

Cat. No.: B001219
CAS No.: 28860-95-9
M. Wt: 244.24 g/mol
InChI Key: QTAOMKOIBXZKND-PPHPATTJSA-N
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Mechanism of Action

Target of Action

Carbidopa primarily targets the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .

Mode of Action

This compound acts as a dopa decarboxylase inhibitor . It prevents the peripheral metabolism of levodopa by inhibiting its decarboxylation, thereby increasing the availability of levodopa at the blood-brain barrier . This is significant as levodopa can cross the blood-brain barrier, while dopamine cannot .

Biochemical Pathways

This compound affects the biochemical pathway of levodopa metabolism . By inhibiting DDC, this compound prevents the conversion of levodopa to dopamine in the peripheral tissues, allowing a greater proportion of levodopa to reach the central nervous system . This results in an increase in dopamine availability in the brain, which is beneficial for the management of Parkinson’s disease .

Pharmacokinetics

When administered orally with levodopa, 40-70% of the dose is absorbed . Once absorbed, this compound shows a bioavailability of 58% . The maximum concentration of this compound is achieved after approximately 143 minutes . This compound is widely distributed in the tissues, except in the brain . It is mainly found in the kidney, lungs, small intestine, and liver after one hour .

Result of Action

The primary result of this compound’s action is the reduction of Parkinson’s disease symptoms . By increasing the amount of levodopa that reaches the brain, this compound enhances the effectiveness of the remaining dopaminergic neurons, thereby alleviating symptoms of Parkinson’s disease . Additionally, this compound reduces the nausea and vomiting associated with levodopa administration .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the absorption of levodopa may be decreased with high-fat, high-calorie, or high-protein meals .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904589
Record name Carbidopa monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-49-7, 28860-95-9
Record name Carbidopa monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-49-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbidopa monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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